5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
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Overview
Description
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reductants.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a fluorescent probe due to its aromatic structure and nitro group.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of advanced materials, such as polymers and dyes.
- Applied in the field of electronics for the creation of organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
2,1,3-Benzoxadiazole: The parent compound without the nitro group.
5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.
Uniqueness:
- The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
- The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
22250-52-8 |
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Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
InChI Key |
FASGAHGFACIZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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